molecular formula C3H2Br2O3 B1595282 3,3-Dibromo-2-oxopropanoic acid CAS No. 600-35-1

3,3-Dibromo-2-oxopropanoic acid

Cat. No. B1595282
CAS RN: 600-35-1
M. Wt: 245.85 g/mol
InChI Key: UPWSEHPIDUSFRO-UHFFFAOYSA-N
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Description

3,3-Dibromo-2-oxopropanoic acid is a chemical compound with the molecular formula C3H2Br2O3 . It belongs to the family of halogenated organic acids.


Synthesis Analysis

The synthesis of 3,3-Dibromo-2-oxopropanoic acid involves adding a small amount of concentrated sulfuric acid and solvent to propionic acid in a reaction flask. Bromine is then added dropwise over approximately 3.5 hours while stirring. A white precipitate forms during this process. The reaction mixture is diluted with cyclohexane and petroleum ether, then cooled to form crystals. The crystals are filtered, washed with petroleum ether, and dried to obtain the product .


Molecular Structure Analysis

The molecular weight of 3,3-Dibromo-2-oxopropanoic acid is 245.86 g/mol . The InChI key is UPWSEHPIDUSFRO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3,3-Dibromo-2-oxopropanoic acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . Its water solubility is 2.03 mg/ml .

Scientific Research Applications

  • Use as an Intermediate in Pesticide Production
    • Method : The production method involves adding a small amount of concentrated sulfuric acid and a solvent dichloromethane to propionic acid in a reaction flask. Bromine is then added dropwise over approximately 3.5 hours while stirring. A white precipitate forms, and stirring continues for an additional hour. The reaction mixture is diluted with cyclohexane and petroleum ether, then cooled to crystallize the product. The crystals are filtered, washed with petroleum ether, and dried to obtain the product .
  • Use as an Anticancer Agent
    • Application : 3,3-Dibromo-2-oxopropanoic acid, also known as bromopyruvic acid, has been investigated as a potential anticancer agent .
    • Method : The compound is thought to work by inhibiting the energy production pathways in cancer cells, effectively starving them and preventing their growth .
    • Results : While research is ongoing, early studies suggest that bromopyruvic acid may have potential as a novel cancer treatment .

Safety And Hazards

This compound is a slight fire hazard when exposed to heat or flame . It may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers . It may emit acrid smoke and corrosive fumes . The safety information includes the signal word “Warning” and hazard statements H302-H315-H319-H335 .

properties

IUPAC Name

3,3-dibromo-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2O3/c4-2(5)1(6)3(7)8/h2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWSEHPIDUSFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)O)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208703
Record name Propanoic acid, 3,3-dibromo-2-oxo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dibromo-2-oxopropanoic acid

CAS RN

600-35-1
Record name Pyruvic acid, dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3,3-dibromo-2-oxo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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